molecular formula C₂₁H₂₁D₃N₂O₂ B1141074 Catharanthine-d3 CAS No. 133146-02-8

Catharanthine-d3

Cat. No.: B1141074
CAS No.: 133146-02-8
M. Wt: 339.45
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Description

Catharanthine-d3 is a deuterated derivative of catharanthine, a monoterpenoid indole alkaloid found in the plant Catharanthus roseus. This compound is primarily known for its role as a precursor in the synthesis of the anticancer drugs vinblastine and vincristine. The deuterium atoms in this compound make it particularly useful in scientific research, especially in studies involving metabolic pathways and drug interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Catharanthine-d3 can be synthesized through various synthetic routes. One common method involves the incorporation of deuterium atoms into the catharanthine molecule. This can be achieved by using deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the efficient incorporation of deuterium atoms.

Industrial Production Methods

The industrial production of this compound often involves the use of biotechnological approaches. For instance, engineered yeast strains such as Pichia pastoris have been utilized to produce catharanthine and its derivatives. These yeast strains are genetically modified to express the enzymes required for the biosynthesis of catharanthine from simple carbon sources like methanol .

Chemical Reactions Analysis

Types of Reactions

Catharanthine-d3 undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound into other derivatives, such as vindoline.

    Reduction: Reduction reactions can modify the functional groups in this compound, leading to different derivatives.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as vindoline and other related alkaloids.

Scientific Research Applications

Catharanthine-d3 has a wide range of scientific research applications:

Mechanism of Action

Catharanthine-d3 exerts its effects by interfering with the mitotic spindle formation during cell division. This mechanism is similar to that of vinblastine and vincristine, which bind to tubulin and inhibit the polymerization of microtubules. This disruption of the mitotic spindle leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Catharanthine-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in research involving isotopic labeling. Similar compounds include:

    Catharanthine: The non-deuterated form of catharanthine.

    Vindoline: Another alkaloid found in Catharanthus roseus, which is also a precursor to vinblastine and vincristine.

    Vinblastine: An anticancer drug synthesized from catharanthine and vindoline.

    Vincristine: Another anticancer drug derived from catharanthine and vindoline

This compound’s uniqueness lies in its isotopic labeling, which allows for more precise studies in various scientific fields.

Properties

IUPAC Name

trideuteriomethyl (1R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3/t13?,19-,21+/m1/s1/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKFQVZJOWHHDV-BRFAOSGMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)[C@]12CC3CN([C@@H]1C(=C3)CC)CCC4=C2NC5=CC=CC=C45
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675559
Record name (~2~H_3_)Methyl (5beta,18beta)-3,4-didehydroibogamine-18-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133146-02-8
Record name (~2~H_3_)Methyl (5beta,18beta)-3,4-didehydroibogamine-18-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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